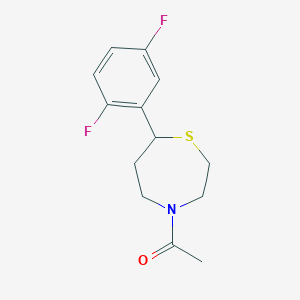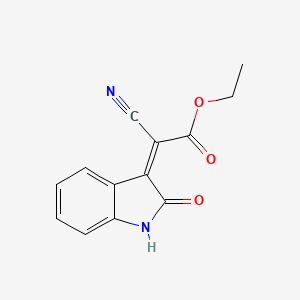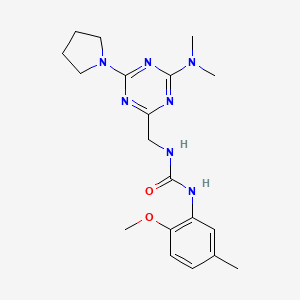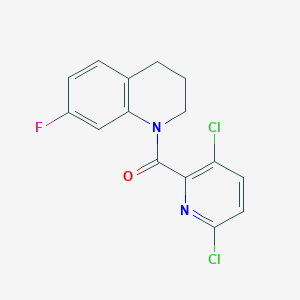![molecular formula C13H17F3N2OS B2590935 N-(2-甲基-2-{[3-(三氟甲基)苄基]硫代}丙基)脲 CAS No. 339104-14-2](/img/structure/B2590935.png)
N-(2-甲基-2-{[3-(三氟甲基)苄基]硫代}丙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea is an organic compound characterized by the presence of a urea group attached to a propyl chain, which is further substituted with a trifluoromethylbenzyl sulfanyl group
科学研究应用
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its urea moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as hydrophobic coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzyl chloride and 2-methyl-2-propanethiol.
Formation of Intermediate: The 3-(trifluoromethyl)benzyl chloride reacts with 2-methyl-2-propanethiol in the presence of a base such as sodium hydroxide to form the intermediate 3-(trifluoromethyl)benzyl sulfanyl propyl.
Urea Formation: The intermediate is then reacted with isocyanate to form the final product, N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea. This step typically requires a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the urea group or the trifluoromethylbenzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified urea derivatives.
Substitution: Various substituted benzyl derivatives.
作用机制
The mechanism by which N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea exerts its effects often involves interaction with specific molecular targets:
Enzyme Inhibition: The urea group can mimic the transition state of enzyme substrates, leading to inhibition.
Pathways: The compound may interfere with signaling pathways involving sulfur-containing groups or trifluoromethyl groups.
相似化合物的比较
Similar Compounds
N-(2-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}propyl)urea: Similar structure but with a phenyl group instead of a benzyl group.
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}ethyl)urea: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea is unique due to the combination of its trifluoromethylbenzyl group and the urea moiety, which imparts specific chemical and biological properties not found in closely related compounds
属性
IUPAC Name |
[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDSYVIXCTYFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N)SCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2590852.png)
![N-(3-chloro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2590854.png)


![N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2590857.png)

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2590862.png)
![1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2590865.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2590866.png)

![1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2590870.png)

![4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide](/img/structure/B2590874.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)
